Cas no 2229579-74-0 (2-(3-aminoprop-1-en-2-yl)benzene-1,3,5-triol)

2-(3-Aminoprop-1-en-2-yl)benzene-1,3,5-triol is a specialized aromatic compound featuring a unique structural combination of a benzene-1,3,5-triol core and an aminopropenyl substituent. This structure imparts reactivity at multiple sites, making it a versatile intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and functional materials. The presence of both phenolic and amino groups allows for selective functionalization, enabling applications in cross-coupling reactions, polymer chemistry, and ligand design. Its conjugated system may also contribute to photophysical properties, suggesting potential utility in optoelectronic materials. The compound’s well-defined reactivity profile and synthetic flexibility make it valuable for research and industrial applications requiring precise molecular modifications.
2-(3-aminoprop-1-en-2-yl)benzene-1,3,5-triol structure
2229579-74-0 structure
Product Name:2-(3-aminoprop-1-en-2-yl)benzene-1,3,5-triol
CAS No:2229579-74-0
MF:C9H11NO3
MW:181.188542604446
CID:6198355
PubChem ID:165784378
Update Time:2025-06-08

2-(3-aminoprop-1-en-2-yl)benzene-1,3,5-triol Chemical and Physical Properties

Names and Identifiers

    • 2-(3-aminoprop-1-en-2-yl)benzene-1,3,5-triol
    • EN300-1735885
    • 2229579-74-0
    • Inchi: 1S/C9H11NO3/c1-5(4-10)9-7(12)2-6(11)3-8(9)13/h2-3,11-13H,1,4,10H2
    • InChI Key: CXRFYJGVLTTXHY-UHFFFAOYSA-N
    • SMILES: OC1C=C(C=C(C=1C(=C)CN)O)O

Computed Properties

  • Exact Mass: 181.07389321g/mol
  • Monoisotopic Mass: 181.07389321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 86.7Ų

2-(3-aminoprop-1-en-2-yl)benzene-1,3,5-triol Pricemore >>

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Additional information on 2-(3-aminoprop-1-en-2-yl)benzene-1,3,5-triol

Introduction to 2-(3-aminoprop-1-en-2-yl)benzene-1,3,5-triol (CAS No. 2229579-74-0)

2-(3-aminoprop-1-en-2-yl)benzene-1,3,5-triol (CAS No. 2229579-74-0) is a unique and multifaceted compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as APBT, is characterized by its distinctive molecular structure, which includes a benzene ring substituted with a triol group and an aminopropenyl moiety. The combination of these functional groups imparts unique chemical and biological properties to APBT, making it a promising candidate for various applications in drug discovery and development.

The molecular formula of APBT is C10H13N1O3, and its molecular weight is approximately 195.21 g/mol. The compound's structure can be visualized as a benzene ring with three hydroxyl groups (-OH) at the 1, 3, and 5 positions, and an aminopropenyl group (-CH2-CH(NH2)-CH3) attached to the 2-position. This structural arrangement provides APBT with a high degree of functional versatility, enabling it to interact with various biological targets.

In recent years, APBT has been the subject of numerous studies aimed at elucidating its potential therapeutic applications. One of the key areas of interest is its role in modulating cellular signaling pathways. Research has shown that APBT can interact with specific receptors and enzymes involved in signal transduction, potentially leading to therapeutic benefits in various diseases. For instance, studies have demonstrated that APBT can inhibit the activity of certain kinases, which are enzymes that play crucial roles in cell proliferation and survival.

Beyond its potential as a kinase inhibitor, APBT has also shown promise in the treatment of neurodegenerative disorders. Preclinical studies have indicated that APBT can cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and inflammation. These findings suggest that APBT may have therapeutic potential in conditions such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic properties of APBT have also been extensively studied. Research has shown that the compound exhibits good oral bioavailability and favorable pharmacokinetic profiles, making it suitable for further development as an oral medication. Additionally, APBT has demonstrated low toxicity in preclinical models, which is a critical factor for its potential use in human clinical trials.

In the context of drug discovery, APBT has been used as a lead compound for the development of novel therapeutics. Through structure-activity relationship (SAR) studies, researchers have identified several derivatives of APBT with enhanced potency and selectivity for specific targets. These derivatives are currently being evaluated for their potential as drug candidates in various therapeutic areas.

The synthesis of APBT involves several steps, including the formation of the benzene ring with the triol substituents and the subsequent attachment of the aminopropenyl group. Various synthetic routes have been developed to optimize yield and purity, making it feasible to produce APBT on a larger scale for research and development purposes.

In conclusion, 2-(3-aminoprop-1-en-2-yl)benzene-1,3,5-triol (CAS No. 2229579-74-0), or APBT, is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique molecular structure and favorable biological properties make it an attractive candidate for further investigation and development as a therapeutic agent. As research continues to advance our understanding of APBT's mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in the discovery and development of new drugs for various diseases.

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